molecular formula C18H15ClN2OS B2924928 2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034407-75-3

2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2924928
CAS RN: 2034407-75-3
M. Wt: 342.84
InChI Key: YIOQOQPVSBDHEV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (phenyl, thiophenyl, and pyridinyl). The electron-donating and withdrawing properties of these groups would likely have a significant impact on the compound’s chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research conducted on benzothiazolinone acetamide analogs, which share structural similarities with "2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide," reveals their potential application in the field of dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable as photosensitizers in photovoltaic cells. Their NLO activity was also investigated, showcasing significant second-order hyperpolarizability values indicating potential applications in optical technologies. Molecular docking studies with Cyclooxygenase 1 (COX1) highlighted their ligand-protein interactions, suggesting potential biomedical applications (Mary et al., 2020).

Photovoltaic Efficiency Modeling

The study of benzothiazolinone acetamide analogs also included photochemical and thermochemical modeling to assess their efficiency as photosensitizers in DSSCs. The findings indicate that these compounds are capable of efficient light harvesting and electron injection, highlighting their relevance in the development of more efficient solar energy conversion systems (Mary et al., 2020).

Nonlinear Optical (NLO) Activity

The investigation into the NLO activity of similar compounds revealed variations in second-order hyperpolarizability values, suggesting their potential utility in creating materials for optical and photonic devices. Such materials can be used in applications ranging from telecommunications to medical imaging, where the manipulation of light properties is crucial (Mary et al., 2020).

Ligand-Protein Interactions through Molecular Docking

The molecular docking conducted with COX1 enzyme indicates that similar compounds could have therapeutic applications by modulating biological pathways. This approach can lead to the development of new drugs with specific target interactions, offering insights into the binding affinities and modes of action of potential therapeutic agents (Mary et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, if it shows promising biological activity, it could be investigated as a potential therapeutic agent .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c19-16-6-2-1-4-13(16)10-17(22)21-11-14-5-3-8-20-18(14)15-7-9-23-12-15/h1-9,12H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOQOQPVSBDHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

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